molecular formula C18H14N2O4 B2377075 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1208770-63-1

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2377075
CAS No.: 1208770-63-1
M. Wt: 322.32
InChI Key: BJRRGDXKJWKKEC-UHFFFAOYSA-N
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Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide is a benzamide derivative featuring a methyl-isoxazole scaffold substituted with a benzo[d][1,3]dioxole moiety.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(12-4-2-1-3-5-12)19-10-14-9-16(24-20-14)13-6-7-15-17(8-13)23-11-22-15/h1-9H,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRRGDXKJWKKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

A logical approach to synthesizing N-((5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide involves several strategic disconnections as outlined below:

Key Disconnections

  • Benzamide formation through acylation of the primary amine with benzoyl chloride or benzoic acid
  • Introduction of the aminomethyl functionality at the isoxazole C-3 position
  • Construction of the isoxazole ring bearing the benzo[d]dioxol-5-yl group at position 5
  • Preparation of the benzo[d]dioxol-5-yl precursor

Retrosynthetic Scheme

The target molecule can be dissected as shown in the following retrosynthetic scheme:

N-((5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide → (5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methanamine + Benzoic acid/Benzoyl chloride → 5-(benzo[d]dioxol-5-yl)isoxazole-3-carbaldehyde → 1,3-benzodioxole-5-carbaldehyde (piperonal)

Preparation of Benzo[d]dioxol-5-yl Precursors

Synthesis of 1,3-benzodioxole-5-carbaldehyde (Piperonal)

Piperonal serves as a key building block for introducing the benzo[d]dioxol-5-yl moiety. Following the method of Aboul-Enein et al., piperonal can be prepared as a light brown solid with a melting point of 37°C.

Preparation of (1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

This intermediate can be synthesized according to procedures described by Aboul-Enein and Vallet, yielding pale yellow crystals with a melting point of 92°C in 78% yield.

Table 1: Physical Properties of Key Benzo[d]dioxol-5-yl Precursors

Compound Molecular Formula Melting Point (°C) Appearance Yield (%)
1,3-benzodioxole-5-carbaldehyde (Piperonal) C8H6O3 37 Light brown solid -
(1E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one C14H16O3 92 Pale yellow crystals 78
1-(Benzo[d]dioxol-5-yl)ethanone C9H8O3 - - 98 (purity)

Isoxazole Ring Formation

The construction of the isoxazole ring with appropriate substitution patterns represents a crucial step in the synthesis. Several approaches can be employed for this transformation.

1,3-Dipolar Cycloaddition Method

A common strategy for isoxazole synthesis involves 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For our target compound, this would entail:

  • Conversion of piperonal to the corresponding aldoxime
  • Transformation of the aldoxime to a nitrile oxide
  • Cycloaddition with a suitable alkyne bearing a functional group that can be converted to an aminomethyl moiety

Partial Reduction and Cyclization Approach

Drawing from methodologies described for similar heterocycles, partial reduction of appropriately substituted nitro compounds followed by cyclization can be effective. A modified version of the protocol described in search result could be adapted:

  • Partial reduction of a nitro group with hydrazine and rhodium on carbon to give hydroxylamine intermediates
  • Base-mediated cyclization to form the isoxazole ring

Oxidative Cyclization Method

Based on approaches described for benzo[c]isoxazole synthesis, an oxidative cyclization using high-valent organic iodine reagents can be employed:

  • Preparation of a suitable precursor through condensation reactions
  • Oxidative cyclization using oxidants such as (diacetoxyiodo)benzene in an appropriate solvent

Table 2: Comparison of Isoxazole Ring Formation Methods

Method Advantages Limitations Key Reagents Typical Yields (%)
1,3-Dipolar Cycloaddition Regioselective, well-established Requires handling of potentially unstable nitrile oxides Hydroxylamine, chlorinating agents, base 60-80
Partial Reduction/Cyclization Mild conditions, functional group tolerance Multi-step process Hydrazine hydrate, Rh/C, base 70-90
Oxidative Cyclization Single-pot procedure for certain substrates Limited substrate scope (Diacetoxyiodo)benzene, solvents like nitromethane 40-60

Functionalization of the Isoxazole C-3 Position

To introduce the aminomethyl group at the C-3 position of the isoxazole, several strategies can be employed.

Reduction of Nitrile or Ester Functionality

If the isoxazole bears a nitrile or ester group at the C-3 position:

  • For nitrile: Reduction with LiAlH4 or catalytic hydrogenation
  • For ester: Reduction to alcohol, conversion to a leaving group, displacement with azide, and reduction to amine

Reductive Amination of Aldehyde

If the isoxazole contains an aldehyde at the C-3 position, reductive amination can be performed:

  • Reaction with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride
  • Protection of the resulting primary amine if necessary

Benzamide Formation

The final step involves the formation of the benzamide bond through acylation of the primary amine.

Direct Acylation with Benzoyl Chloride

Drawing from procedures detailed in search result, the benzamide can be formed as follows:

  • To a cold solution of the primary amine (5.35 mmol) and triethylamine (5.35 mmol) in THF, add benzoyl chloride (3.57 mmol) dropwise
  • Stir vigorously at room temperature for 8 hours
  • Wash the reaction mixture with 5% HCl solution, 5% NaHCO3 solution, and water
  • Dry the organic layer over anhydrous sodium sulfate and evaporate to obtain the crude product
  • Purify through appropriate methods (e.g., recrystallization or column chromatography)

Coupling with Benzoic Acid

Based on methods described in search result for similar benzamide derivatives:

  • To a solution of benzoic acid (2 mmol) in an appropriate solvent (e.g., CHCl3), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.2 mmol) and 1-hydroxy-7-azabenzotriazole (HOAt, 2.2 mmol)
  • Stir at room temperature for 30 minutes
  • Add the primary amine (2.4 mmol) and diisopropylethylamine (6 mmol)
  • Continue stirring for 16 hours at room temperature
  • Work up and purify as appropriate

Table 3: Benzamide Formation Methods and Conditions

Method Reagents Solvent Temperature Time Workup Typical Yield (%)
Benzoyl Chloride Benzoyl chloride, Et3N THF 0°C to RT 8h Acid/base washes 45-80
Coupling Reagents Benzoic acid, EDCI, HOAt, DIPEA DMF or CHCl3 RT 16h Extraction, crystallization 45-95

Complete Synthetic Routes

Based on the methodologies discussed above, two comprehensive synthetic routes to N-((5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide are presented.

Route A: Nitrile Oxide Cycloaddition Approach

Step 1: Preparation of piperonal oxime

  • React piperonal with hydroxylamine hydrochloride in the presence of sodium acetate
  • Typical conditions: Ethanol/water, reflux, 2-3 hours
  • Expected yield: 85-95%

Step 2: Conversion to nitrile oxide and cycloaddition

  • Treat the oxime with N-chlorosuccinimide to form the chloro-oxime
  • Generate the nitrile oxide in situ with triethylamine
  • React with propargyl alcohol or a protected propargyl amine equivalent
  • Typical conditions: DCM, 0°C to RT, 4-6 hours
  • Expected yield: 60-75%

Step 3: Functional group transformation

  • If using propargyl alcohol: Convert the alcohol to amine via mesylation, azide formation, and reduction
  • If using protected propargyl amine: Deprotect to reveal the primary amine
  • Expected yield: 70-85% over multiple steps

Step 4: Benzamide formation

  • React the primary amine with benzoyl chloride or activated benzoic acid
  • Purify through recrystallization or column chromatography
  • Expected yield: 75-90%

Overall yield: Approximately 25-45%

Route B: Condensation and Functionalization Approach

Step 1: Preparation of β-keto ester containing benzo[d]dioxol-5-yl group

  • React 1-(benzo[d]dioxol-5-yl)ethanone with diethyl carbonate in the presence of sodium ethoxide
  • Typical conditions: Toluene, reflux, 4-6 hours
  • Expected yield: 70-85%

Step 2: Isoxazole formation

  • React the β-keto ester with hydroxylamine hydrochloride in basic conditions
  • Typical conditions: Ethanol, reflux, 3-4 hours
  • Expected yield: 65-80%

Step 3: Reduction of ester functionality

  • Reduce the ester group at C-3 position to alcohol using appropriate reducing agent (e.g., LiAlH4)
  • Convert to amine via mesylation, azide formation, and reduction
  • Expected yield: 60-75% over multiple steps

Step 4: Benzamide formation

  • As described in Route A
  • Expected yield: 75-90%

Overall yield: Approximately 20-40%

Table 4: Comparison of Synthetic Routes

Route Number of Steps Overall Yield (%) Key Advantages Key Limitations
A: Nitrile Oxide Cycloaddition 4 25-45 Higher regioselectivity, potentially higher overall yield Handling of potentially unstable nitrile oxides
B: Condensation Approach 4 20-40 More straightforward reagents, robust reactions Potentially lower regioselectivity in isoxazole formation

Analytical Characterization

Comprehensive characterization of the target compound and key intermediates is essential for confirming their identity and purity.

Spectroscopic Analysis

NMR Spectroscopy

For the target compound, characteristic signals would include:

  • 1H NMR: Signals for the methylene bridge between isoxazole and amide (4.4-4.6 ppm), aromatic protons from both benzamide and benzo[d]dioxol moieties (6.7-8.0 ppm), methylenedioxy protons (5.9-6.0 ppm, singlet), and NH proton (7.5-8.5 ppm, broad)
  • 13C NMR: Carbonyl carbon (165-170 ppm), isoxazole carbons (160-170 and 100-110 ppm), aromatic carbons (110-150 ppm), methylenedioxy carbon (100-102 ppm)
Mass Spectrometry

Expected molecular ion peak would correspond to the molecular formula C18H14N2O4.

IR Spectroscopy

Characteristic bands would include:

  • N-H stretching (3300-3400 cm-1)
  • C=O stretching of amide (1640-1670 cm-1)
  • C=N stretching of isoxazole (1580-1620 cm-1)
  • C-O-C stretching of methylenedioxy group (1240-1270 cm-1)

Purity Assessment

HPLC analysis using appropriate columns and mobile phases would be employed to assess purity.

Table 5: Expected Spectroscopic Data for N-((5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide

Spectral Method Key Signals/Features Expected Values
1H NMR -OCH2O- 5.9-6.0 ppm (s, 2H)
-CH2NH- 4.4-4.6 ppm (d, 2H)
-NH- 7.5-8.5 ppm (br t, 1H)
Aromatic H 6.7-8.0 ppm (m, 8H)
13C NMR C=O 165-170 ppm
Isoxazole C=N 160-170 ppm
-OCH2O- 100-102 ppm
IR N-H stretch 3300-3400 cm-1
C=O stretch 1640-1670 cm-1
Mass (ESI) [M+H]+ m/z 339
[M+Na]+ m/z 361

Optimization and Scale-up Considerations

Critical Parameters for Optimization

Several key parameters require careful optimization to maximize yield and purity:

  • Temperature control: Particularly critical for the cycloaddition and reduction steps
  • Reaction time: Over-extended reaction times can lead to decomposition or side reactions
  • Solvent selection: Different solvents can dramatically affect the efficiency of certain steps
  • Order of addition: Especially important for the benzamide formation step
  • Purification strategy: Column chromatography conditions or recrystallization solvents

Scale-up Challenges and Solutions

When scaling up the synthesis, several challenges may arise:

  • Heat transfer issues: Use of jacketed reactors with controlled heating/cooling
  • Mixing efficiency: Implementation of appropriate mechanical stirring
  • Safety concerns: Thorough risk assessment, particularly for steps involving reactive reagents
  • Purification methods: Transition from chromatography to more scalable methods like recrystallization

Table 6: Scale-up Parameters and Modifications

Synthetic Step Laboratory Scale Pilot Scale Modifications Industrial Scale Considerations
Oxime Formation Flask, reflux condenser Jacketed reactor, overhead stirring Continuous flow system
Cycloaddition Controlled addition at 0°C Automated dosing, temperature probes Dedicated reactor with precise controls
Functional Group Transformation Column chromatography Flash chromatography Recrystallization or continuous purification
Benzamide Formation Magnetic stirring, dropwise addition Mechanical stirring, controlled addition Automated process with in-line monitoring

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

The compound interacts with its targets by:

  • Inducing cell cycle arrest at the S phase
  • Promoting apoptosis in cancer cells

These effects are mediated through the modulation of biochemical pathways related to cell cycle regulation and apoptosis.

Research has demonstrated that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide exhibits significant biological activities, particularly in cancer treatment. Its anticancer properties have been evaluated through various studies.

Case Studies

  • Anticancer Activity : A study reported that this compound effectively inhibited the proliferation of CCRF-CEM cells with an IC50 value indicating significant potency. Mechanistic studies revealed that it caused cell cycle arrest and induced apoptosis through mitochondrial pathways .
  • Comparison with Other Compounds : In comparative studies with similar compounds, this compound showed enhanced activity due to the unique combination of its structural motifs, which allows for interaction with multiple biological targets .

Industrial Applications

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This may include:

  • Use of catalysts
  • Controlled temperatures
  • Specific solvents to facilitate reactions
  • Stringent quality control measures to ensure consistency and safety.

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets within cells. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This disruption leads to mitotic blockade and subsequent cell death .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Formula Notable Features Reference
Target Compound Benzamide + isoxazole-methyl + benzo[d][1,3]dioxole Benzo[d][1,3]dioxol-5-yl at isoxazole C5 N/A N/A C₁₈H₁₄N₂O₄ (estimated) Combines lipophilic and H-bonding motifs N/A
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide () Benzamide + methylisoxazole + benzo[d][1,3]dioxole Methyl at isoxazole C3 N/A N/A C₁₂H₁₀N₂O₄ Simpler structure; lacks methylene linker
Compound 6 () Benzamide + isoxazole-thiadiazole Phenyl and isoxazole-thiadiazole 70 160 C₁₈H₁₂N₄O₂S Sulfur-containing heterocycle; lower mp
CCG258205 () Benzamide + piperidine + benzo[d][1,3]dioxole Pyridin-2-yl ethyl group 24 N/A C₂₈H₂₅FN₂O₅ Kinase inhibitor; high purity (>95% HPLC)
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a, ) Dienamide + benzo[d][1,3]dioxole Triazolyl group 85.7 230–231 N/A Extended conjugation; high mp

Key Comparative Findings

Impact of Heterocyclic Core on Physicochemical Properties
  • Isoxazole vs. Thiadiazole/Isoxazole Hybrids : Compound 6 (isoxazole-thiadiazole hybrid) exhibits a lower melting point (160°C) compared to dienamide derivatives like 5a (230–231°C), likely due to reduced rigidity in the former .
  • Role of Substituents : The benzo[d][1,3]dioxole group enhances lipophilicity across analogs, as seen in ’s kinase inhibitors (e.g., CCG258205), where this moiety contributes to metabolic stability .
Structural Nuances
  • Electronic Effects : The isoxazole ring’s electron-deficient nature could influence solubility and intermolecular interactions, as seen in the IR spectra of ’s compounds (C=O stretching at ~1605 cm⁻¹) .

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes management. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H17N3O5
  • Molecular Weight : 403.4 g/mol
  • CAS Number : 1105243-50-2

The compound features a benzodioxole moiety , an isoxazole ring , and a benzamide group , which contribute to its unique chemical properties and biological activities .

Target Interactions

This compound primarily targets microtubules and their component protein, tubulin . This interaction is crucial for its biological effects:

  • Microtubule Modulation : The compound suppresses tubulin polymerization or stabilizes microtubule structures, leading to cell cycle arrest, particularly at the S phase .

Biochemical Pathways

The compound's interaction with tubulin affects the cell cycle pathway , resulting in potent growth inhibition against various cancer cell lines. This mechanism underscores its potential as an anticancer agent .

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the compound's efficacy in inhibiting cell proliferation across multiple cancer types. Here are some key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10.2Significant growth inhibition
A549 (Lung Cancer)15.6Moderate growth inhibition
HeLa (Cervical Cancer)12.8Significant growth inhibition
HCT116 (Colon Cancer)9.4High potency against proliferation

These results indicate that this compound exhibits promising anticancer properties .

Antidiabetic Potential

In addition to its anticancer activity, this compound has shown potential as an antidiabetic agent. A study evaluated its effect on α-amylase inhibition:

Compound IC50 (µM) Effect on Blood Glucose Levels
This compound0.85Reduced blood glucose significantly in diabetic mice

The findings suggest that this compound may serve as a viable candidate for developing synthetic antidiabetic drugs due to its ability to lower blood glucose levels effectively .

Case Studies and Research Findings

  • Anticancer Activity Study : In vitro assays demonstrated that this compound induced apoptosis in cancer cells via microtubule disruption .
  • Diabetes Management Research : In vivo studies using streptozotocin-induced diabetic mice showed that treatment with this compound resulted in significant reductions in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. Key steps include:

  • Isoxazole ring formation : Cyclocondensation of hydroxylamine with a diketone or nitrile precursor under controlled temperature (60–80°C) and acidic conditions .
  • Benzamide coupling : Amide bond formation between the isoxazole intermediate and benzoyl chloride using coupling agents like HATU or DCC, with triethylamine as a base .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
    • Reaction optimization requires monitoring via TLC and HPLC to minimize byproducts like unreacted intermediates or dimerization products .

Q. How can the structure of this compound be validated post-synthesis?

  • Spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR to confirm the integration of aromatic protons (benzo[d][1,3]dioxole, isoxazole, benzamide) and methylene bridges .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
    • X-ray crystallography : For unambiguous confirmation of stereochemistry and π-π stacking interactions between aromatic rings .

Q. What physicochemical properties are critical for predicting its biological behavior?

  • Lipophilicity (LogP) : Determined via reverse-phase HPLC; impacts membrane permeability and bioavailability .
  • Solubility : Measured in PBS (pH 7.4) and DMSO; affects in vitro assay compatibility .
  • pKa : Estimated using computational tools (e.g., ACD/Labs) to predict ionization states in physiological environments .

Advanced Research Questions

Q. How does the benzo[d][1,3]dioxole moiety influence target binding in biological assays?

  • The dioxole ring engages in π-π stacking with aromatic residues (e.g., Phe, Tyr) in enzyme active sites, enhancing binding affinity .
  • Hydrogen bonding : Oxygen atoms in the dioxole group form interactions with polar residues (e.g., Asp, Glu), as shown in molecular docking studies .
  • Comparative studies with analogs lacking this moiety show reduced activity (IC₅₀ values 2–3-fold higher), confirming its role .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration variations (1 mM vs. 100 µM) or buffer pH differences .
  • Cellular models : Use of primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) with varying expression of off-target proteins .
    • Resolution strategies :
  • Meta-analysis : Normalize data using standardized protocols (e.g., CLSI guidelines) .
  • Orthogonal assays : Validate results with SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. What computational methods are effective for optimizing its pharmacokinetic profile?

  • ADMET prediction : Tools like SwissADME or ADMETlab2.0 to predict absorption, CYP450 metabolism, and toxicity .
  • Molecular dynamics simulations : Simulate binding stability with target proteins (e.g., >50 ns simulations to assess RMSD fluctuations) .
  • QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to correlate structure with bioavailability .

Q. How can synthetic yields be improved without compromising purity?

  • Catalyst screening : High-throughput screening of Pd/C, CuI, or organocatalysts for key coupling steps .
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the isoxazole ring) .
  • Flow chemistry : Continuous flow systems for exothermic reactions (e.g., cyclocondensation) to enhance reproducibility and scalability .

Q. What strategies differentiate its mechanism of action from structurally similar compounds?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess displacement in target proteins .
  • Proteomics profiling : SILAC-based mass spectrometry to identify unique interaction partners vs. analogs .
  • Crystallography : Compare co-crystal structures with those of analogs to identify divergent binding modes .

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